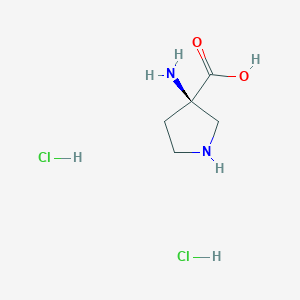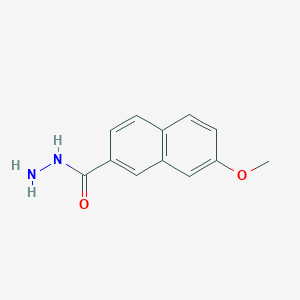
7-Methoxy-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2-naphthohydrazide is an organic compound belonging to the class of naphthohydrazides It is characterized by the presence of a methoxy group at the 7th position and a hydrazide group at the 2nd position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-naphthohydrazide typically involves the reaction of 7-methoxy-2-naphthoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-2-naphthohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for electrophilic substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthohydrazides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a chemosensor for detecting specific ions, such as cyanide ions.
Medicine: Research indicates its potential in developing therapeutic agents due to its biological activity.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2-naphthohydrazide involves its interaction with specific molecular targets. For instance, as a chemosensor, it binds selectively to cyanide ions through deprotonation of the Schiff base center, resulting in a color change . In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
- 3-Hydroxy-2-naphthohydrazide
- 2-Methoxy-1-naphthohydrazide
- 2-Naphthohydrazide
Comparison: 7-Methoxy-2-naphthohydrazide is unique due to the presence of the methoxy group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to 3-Hydroxy-2-naphthohydrazide, it may exhibit different solubility and binding properties due to the difference in functional groups.
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
7-methoxynaphthalene-2-carbohydrazide |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-5-4-8-2-3-9(12(15)14-13)6-10(8)7-11/h2-7H,13H2,1H3,(H,14,15) |
Clave InChI |
PAEMGZZVLVCAME-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=CC(=C2)C(=O)NN)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


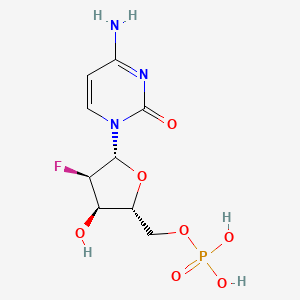
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
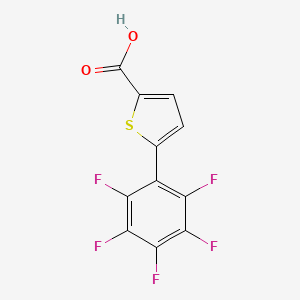
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)
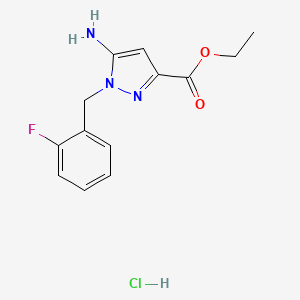
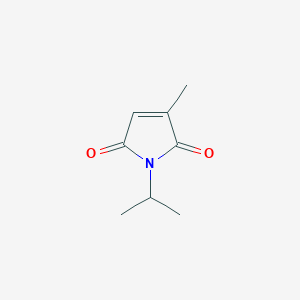
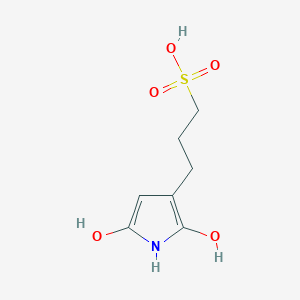
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

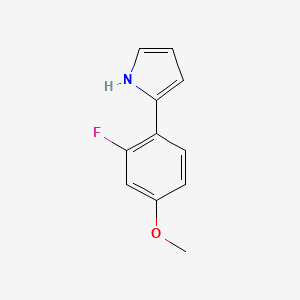
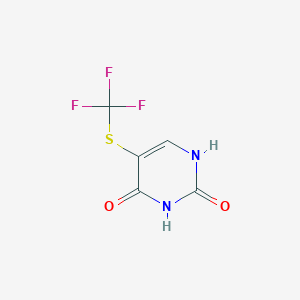
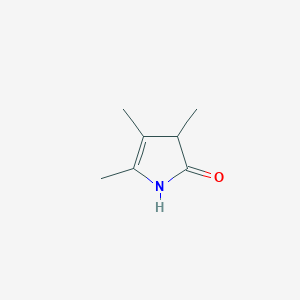
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
